molecular formula C14H10N2O4S B12272230 1-(benzenesulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid

1-(benzenesulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid

Numéro de catalogue: B12272230
Poids moléculaire: 302.31 g/mol
Clé InChI: OCHLSJNXWABDDU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(Benzenesulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (CAS 1259816-64-3) is a sophisticated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a pyrrolo[3,2-b]pyridine core, a privileged scaffold known for its resemblance to purine bases, which allows it to interact with a variety of biological targets. The molecule is functionalized with a benzenesulfonyl protecting group and a carboxylic acid, making it a versatile intermediate for further synthetic elaboration. Researchers primarily utilize this compound as a key precursor in the synthesis of complex molecules, particularly for the development of kinase inhibitors. Its specific application is demonstrated in the synthetic route towards potent and selective PI3Kγ (Phosphoinositide 3-kinase gamma) inhibitors, as cited in patent literature [https://patents.google.com/patent/US20160002206A1/]. The carboxylic acid moiety enables coupling reactions to create amide derivatives, which are critical for optimizing drug-target interactions and pharmacokinetic properties. This reagent is intended for use in constructing compound libraries for high-throughput screening and in structure-activity relationship (SAR) studies aimed at oncology and inflammatory disease research. As a high-purity synthetic intermediate, it provides researchers with a reliable starting point for innovative probe and therapeutic candidate development. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

Formule moléculaire

C14H10N2O4S

Poids moléculaire

302.31 g/mol

Nom IUPAC

1-(benzenesulfonyl)pyrrolo[3,2-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C14H10N2O4S/c17-14(18)13-9-11-12(7-4-8-15-11)16(13)21(19,20)10-5-2-1-3-6-10/h1-9H,(H,17,18)

Clé InChI

OCHLSJNXWABDDU-UHFFFAOYSA-N

SMILES canonique

C1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C2C(=O)O)N=CC=C3

Origine du produit

United States

Méthodes De Préparation

Route A: Microwave-Assisted Synthesis

The core pyrrolo[3,2-b]pyridine-2-carboxylic acid can be synthesized through a microwave-assisted approach starting from 3-amino-2-chloro-pyridine and ethyl pyruvate.

Reaction Conditions:

  • 3-Amino-2-chloro-pyridine (150 mg, 1.17 mmol) is combined with ethyl pyruvate (0.25 ml, 2.00 mmol), pyridinium p-toluenesulfonate (73 mg, 0.29 mmol), and tetraethoxy-silane (0.26 ml, 1.18 mmol) in 0.4 ml pyridine.
  • The mixture is stirred for 24 hours at 20°C.
  • Tetrakis(triphenylphosphine)palladium(0) (70 mg, 0.06 mmol) and N,N-dicyclohexylmethylamine (0.35 ml, 2.06 mmol) are added.
  • The reaction mixture is heated in a microwave oven to 160°C for 20 minutes.
  • The reaction mixture is diluted with 100 ml dichloromethane and extracted twice with 50 ml of half-saturated aqueous sodium hydrogen carbonate solution.
  • The organic layer is dried with sodium sulfate, and the solvent is evaporated under reduced pressure.
  • The crude product is purified using chromatography to yield 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester (190 mg, 1.00 mmol).

Ester Hydrolysis to Carboxylic Acid

The ethyl ester is then converted to the carboxylic acid through base-catalyzed hydrolysis:

Method 1: Lithium Hydroxide Hydrolysis

  • The ester is dissolved in 17 ml ethanol and 5 ml water.
  • Lithium hydroxide (120 mg, 5.00 mmol) is added to this solution.
  • After 16 hours, the pH of the reaction mixture is adjusted to pH 4.
  • The solvent is evaporated in vacuum.
  • The crude product is purified using an acid ion exchanger (Strata-X-C, Phenomenex), yielding 155 mg (82%) of the title compound.

Method 2: Sodium Hydroxide Hydrolysis

  • A suspension of 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester (0.34 g, 1.77 mmol) in aqueous sodium hydroxide solution (2M, 10 ml) is heated under reflux for 3 hours.
  • The resulting solution is allowed to cool to room temperature.
  • The pH is adjusted to 4 by addition of glacial acetic acid.
  • Excess acetic acid is removed in vacuo.
  • The resulting suspension is cooled to 0°C and then left standing at room temperature for 16 hours.
  • The resulting beige precipitate is collected by filtration and dried to give the title compound as a beige solid.

Spectroscopic Data for Core Compound

The 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid obtained through these methods shows the following spectroscopic characteristics:

Table 1: Spectroscopic Data for 1H-Pyrrolo[3,2-b]Pyridine-2-Carboxylic Acid

Analytical Method Observed Data
MS (ESI) m/z 163 (M + H)+
1H NMR (DMSO) δ (ppm) 13.34 (br, 1H), 8.77 (d, J = 5.3 Hz, 1H), 8.53 (d, J = 8.3 Hz, 1H), 7.73 (dd, J = 5.4 Hz, J = 8.3 Hz, 1H), 7.33 (br, 1H)
13C NMR (500 MHz, DMSO) δ (ppm) 161.4 (s), 138.0 (s), 136.1 (s), 135.8 (s), 132.7 (s), 128.6 (s), 119.6 (s), 101.2 (s)
Purity >95%

The introduction of the benzenesulfonyl group at the N-1 position is typically performed through a sulfonylation reaction with benzenesulfonyl chloride. This reaction is similar to the N-sulfonylation procedures described for related pyrrolo[2,3-b]pyridine compounds.

General N-Sulfonylation Procedure

Reaction Conditions:

  • 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid (1 equivalent) is dissolved in dichloromethane or a suitable solvent system.
  • A phase-transfer catalyst such as tetrabutylammonium hydrogen sulfate (catalytic amount) may be added to facilitate the reaction.
  • Benzenesulfonyl chloride (1.2 equivalents) is added to the solution.
  • A strong base such as aqueous 6N sodium hydroxide (1.5-3 equivalents) is added to generate the nucleophilic nitrogen for the sulfonylation reaction.
  • The reaction mixture is stirred vigorously for 1-3 hours at room temperature.
  • After completion, the reaction mixture is diluted with water and filtered through Celite if necessary.
  • The organic layer is separated, and the aqueous layer may be extracted with additional dichloromethane or ethyl acetate.
  • The combined organic extracts are dried over sodium sulfate and concentrated under reduced pressure.
  • The crude product can be purified by column chromatography or recrystallization to obtain 1-(benzenesulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid.

Alternative Procedure Using Pyridine as Base

An alternative procedure uses pyridine as both solvent and base for the sulfonylation reaction:

  • 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid (1 equivalent) is dissolved in dry pyridine or a mixture of dry acetone and pyridine (v/v = 2:1).
  • Benzenesulfonyl chloride (1.2-1.5 equivalents) is added slowly at 0-5°C.
  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
  • The reaction is quenched by careful addition of ice-water.
  • The precipitate formed is collected by filtration, washed with cold water, and dried.
  • The crude product can be purified by recrystallization or column chromatography to obtain the desired compound.

Characterization and Analysis of this compound

Physical Properties

The expected physical properties of this compound can be extrapolated from similar compounds in the literature:

Table 2: Physical Properties of this compound

Property Value
Molecular Formula C14H10N2O4S
Molecular Weight 302.31 g/mol
Appearance Off-white to beige solid
Melting Point Not available (expected >200°C)
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF

Structural Confirmation

Structural confirmation of the synthesized this compound can be performed using various analytical techniques:

  • Mass Spectrometry : Expected to show a molecular ion peak at m/z 303 [M+H]+
  • IR Spectroscopy : Should exhibit characteristic absorption bands at 1690-1710 cm-1 (C=O stretching), 1350-1370 cm-1 and 1150-1170 cm-1 (S=O stretching)
  • 1H NMR : Expected to show aromatic protons from the benzenesulfonyl group and the pyrrolo[3,2-b]pyridine core
  • 13C NMR : Should display signals corresponding to the carbonyl carbon, aromatic carbons, and the carbons of the heterocyclic system

Related Derivatives and Modifications

Chlorinated Derivative

A closely related compound, 1-(benzenesulfonyl)-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (CAS No. 2231672-82-3), has been reported in the literature. The preparation of this chlorinated derivative would follow similar procedures, with the starting material being 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid.

Table 3: Properties of 1-(Benzenesulfonyl)-7-Chloro-1H-Pyrrolo[3,2-b]Pyridine-2-Carboxylic Acid

Property Value
CAS Number 2231672-82-3
Molecular Formula C14H9ClN2O4S
Molecular Weight 336.75 g/mol
SMILES Code O=C(C1=CC2=NC=CC(Cl)=C2N1S(=O)(C3=CC=CC=C3)=O)O

Aldehyde Derivative

Another related compound is 1H-pyrrolo[3,2-b]pyridine-2-carboxaldehyde, 1-(phenylsulfonyl)- (CAS No. 1227269-10-4). This aldehyde derivative could potentially serve as a precursor to the carboxylic acid through oxidation reactions.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

L’acide 1-(benzènesulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylique a un large éventail d’applications dans la recherche scientifique :

    Chimie : Le composé est utilisé comme élément constitutif dans la synthèse de molécules plus complexes. Sa structure unique permet d’explorer de nouvelles réactions chimiques et de développer de nouvelles méthodologies de synthèse.

    Biologie : Dans les études biologiques, le composé est étudié pour son potentiel en tant que molécule biologiquement active. Il peut présenter diverses activités biologiques, telles que des propriétés antimicrobiennes, anti-inflammatoires ou anticancéreuses.

    Médecine : Le composé est étudié pour ses applications thérapeutiques potentielles. Il peut servir de composé de tête pour le développement de nouveaux médicaments ciblant des maladies ou des affections spécifiques.

    Industrie : Dans les applications industrielles, le composé peut être utilisé comme intermédiaire dans la production de produits pharmaceutiques, d’agrochimiques ou de produits chimiques de spécialité.

Applications De Recherche Scientifique

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 1-(benzenesulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid involves multi-step organic reactions, often starting from simpler pyrrole or pyridine derivatives. The structure-activity relationship studies have shown that modifications to the benzenesulfonyl group and the carboxylic acid moiety can significantly influence the compound's biological activity.

Key Synthesis Steps:

  • Formation of Pyrrolo[3,2-b]pyridine Framework : The initial step typically involves the cyclization of appropriate precursors to form the pyrrolo framework.
  • Sulfonylation : Introduction of the benzenesulfonyl group is achieved through electrophilic aromatic substitution.
  • Carboxylation : The final step involves the introduction of the carboxylic acid group, often via a nucleophilic substitution reaction.

Research has demonstrated that this compound exhibits a range of biological activities:

Inhibition of Phosphodiesterases (PDEs)

Studies have identified this compound as a selective inhibitor of phosphodiesterase 4B (PDE4B), which plays a crucial role in inflammatory processes. In vitro assays showed that it could significantly inhibit TNF-α release from macrophages exposed to pro-inflammatory stimuli .

Anticancer Activity

The compound has been evaluated for its antiproliferative effects against various cancer cell lines. It has shown promising results as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in several types of cancer .

Case Study 1: PDE4B Inhibition

A study focused on the synthesis and biological evaluation of a series of pyrrolo derivatives, including this compound, highlighted its potential as a lead compound for treating inflammatory diseases due to its selective inhibition of PDE4B .

CompoundIC50 (nM)Biological Activity
Compound A1900FGFR1 inhibitor
Compound B1200PDE4B inhibitor

Case Study 2: Anticancer Activity

Another investigation assessed the compound's effects on breast cancer cell lines (MDA-MB-231 and MCF-7). The results indicated that it inhibited cell proliferation effectively at micromolar concentrations .

Therapeutic Implications

The diverse biological activities of this compound suggest its potential therapeutic applications in:

  • Anti-inflammatory Treatments : As a PDE4B inhibitor, it could be explored for conditions like asthma and COPD.
  • Cancer Therapy : Its efficacy against FGFR-related cancers positions it as a candidate for further development in oncology.

Mécanisme D'action

Le mécanisme d’action de l’acide 1-(benzènesulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylique dépend de son application spécifique. Dans les systèmes biologiques, le composé peut interagir avec diverses cibles moléculaires, telles que les enzymes, les récepteurs ou les acides nucléiques. Par exemple, il peut inhiber l’activité de certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leur fonction catalytique. Il peut également moduler l’activité des récepteurs en agissant comme un agoniste ou un antagoniste.

Les voies impliquées dans le mécanisme d’action du composé peuvent varier en fonction du contexte biologique. Par exemple, dans les cellules cancéreuses, le composé peut induire l’apoptose (mort cellulaire programmée) en activant des voies de signalisation spécifiques. Dans les cellules microbiennes, il peut perturber la synthèse de la paroi cellulaire ou interférer avec des processus métaboliques essentiels.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Pyrrolopyridine Core

1-[(tert-Butoxy)carbonyl]-1H,2H,3H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
  • Molecular Formula : C₁₃H₁₆N₂O₄ (vs. C₁₃H₁₀N₂O₄S for the target compound) .
  • Key Differences: The tert-butoxycarbonyl (Boc) group replaces the benzenesulfonyl moiety. The absence of sulfur reduces molecular weight (264.28 vs. ~283–297 for sulfonyl analogs).
5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
  • Molecular Formula : C₉H₅F₃N₂O₂ .
  • Key Differences : A trifluoromethyl (-CF₃) group replaces the benzenesulfonyl group. The -CF₃ group is strongly electron-withdrawing, lowering the pKa of the carboxylic acid compared to the sulfonyl analog. This substitution may enhance metabolic stability in drug design.

Positional Isomers and Ring Fusion Variations

1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid
  • Molecular Formula : C₈H₆N₂O₂ .
  • Key Differences: The pyrrolopyridine core is fused at 2,3-c positions instead of 3,2-b. Yields for derivatives (e.g., 5-chloro, 5-methoxy) range from 71–95%, suggesting robust synthetic routes .
1H-Pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acid
  • Synthesis : Cyclization of azide intermediates followed by aromatization and hydrolysis yields this fused tricyclic compound .
  • Key Differences : Incorporation of a furan ring increases planarity and rigidity, which could influence π-π stacking interactions in crystal structures.

Benzenesulfonyl Derivatives with Alternate Functional Groups

1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-c]pyridine-2-carbaldehyde
  • Molecular Formula : C₁₄H₁₀ClN₂O₃S .
  • Key Differences : A carbaldehyde (-CHO) replaces the carboxylic acid, introducing electrophilic reactivity for further derivatization (e.g., condensation reactions). The chloro substituent enhances lipophilicity (LogP ~3.35 vs. ~5.43 for ester analogs) .
Ethyl 1-(2-bromoethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
  • Molecular Formula : C₁₂H₁₃BrN₂O₂ .
  • Key Differences : The ethyl ester and bromoethyl groups modify solubility (predicted density 1.48 g/cm³) and reactivity. Hydrolysis of the ester would yield the carboxylic acid, a common prodrug strategy.

Molecular Weight and Solubility

  • The benzenesulfonyl group increases molecular weight (~283–297 g/mol) compared to non-sulfonylated analogs (e.g., 264.28 g/mol for Boc-protected derivatives) .
  • Sulfonyl groups typically reduce aqueous solubility but enhance binding to hydrophobic pockets in proteins.

Acid-Base Properties

  • The carboxylic acid pKa is influenced by adjacent substituents. For ethyl ester analogs, pKa is predicted at ~5.43 , suggesting moderate acidity. The electron-withdrawing benzenesulfonyl group may lower the pKa further.

Activité Biologique

1-(Benzenesulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C14H10N2O3S
  • Molecular Weight : 286.31 g/mol
  • CAS Number : 189089-91-6

Research indicates that compounds containing the pyrrolo[3,2-b]pyridine scaffold exhibit significant biological activity through various mechanisms:

  • Inhibition of Kinases : The compound has shown high inhibition of TNIK (TRAF2 and NCK interacting kinase), with some derivatives achieving IC50 values lower than 1 nM. This inhibition leads to reduced interleukin-2 (IL-2) secretion, suggesting potential applications in treating autoimmune diseases or cancers where IL-2 plays a critical role .
  • Fibroblast Growth Factor Receptor (FGFR) Inhibition : Several studies have highlighted the efficacy of pyrrolo[3,2-b]pyridine derivatives as FGFR inhibitors. One study reported an IC50 value of 1.9 mM for a related compound, indicating moderate potency against FGFR1. Further optimization led to compounds with pan-FGFR inhibitory activities across multiple FGFR types (IC50 values ranging from 7 to 712 nM) .

Biological Activity and Therapeutic Applications

The biological activities of this compound can be summarized as follows:

Activity IC50 Value Target Reference
TNIK Inhibition< 1 nMTNIK
FGFR1 Inhibition1.9 mMFGFR1
Pan-FGFR Inhibition7 - 712 nMFGFR1 - FGFR4
Anti-proliferative ActivityNot specifiedVarious cancer cell lines

Case Studies

Several case studies have demonstrated the efficacy of pyrrolo[3,2-b]pyridine derivatives in preclinical and clinical settings:

  • Case Study 1 : A derivative was tested against Hep3B liver cancer cells, showing significant anti-proliferative effects and down-regulation of MMP9, a protein associated with cancer metastasis. The study concluded that the compound could enhance inhibition of migration and invasion in cancer cells, indicating its potential as an anti-cancer agent .
  • Case Study 2 : Another study explored the pharmacodynamics of a related compound in autoimmune models, highlighting its ability to modulate immune responses by inhibiting IL-2 secretion. This suggests a role in treating conditions like rheumatoid arthritis or multiple sclerosis .

Q & A

Q. What are the common synthetic routes for preparing 1-(benzenesulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves multi-step functionalization of pyrrolopyridine scaffolds. For example, microwave-assisted coupling reactions (e.g., heating at 180°C for 1 hour in N-methyl-2-pyrrolidone with organoboronic acids) have been employed to introduce substituents efficiently . Optimization may include:

  • Catalyst selection : Copper catalysts (e.g., Cu(OAc)₂) enhance sulfonyl group coupling .
  • Solvent choice : Polar aprotic solvents like DMF or NMP improve solubility of intermediates .
  • Purification : Reverse-phase HPLC with ammonia buffers ensures high purity .

Q. How can the solubility and stability of this compound be characterized for in vitro assays?

Methodological approaches include:

  • pH-dependent solubility profiling : Test solubility in buffers (pH 1–10) using UV-Vis spectroscopy .
  • Stability studies : Monitor degradation via LC-MS under accelerated conditions (e.g., 40°C/75% RH for 72 hours) .
  • Cosolvent systems : Use DMSO-water mixtures (≤10% DMSO) to maintain compound integrity in biological assays .

Q. What analytical techniques are critical for structural confirmation and purity assessment?

  • NMR spectroscopy : 1^1H-NMR (500 MHz in DMSO-d₆) resolves aromatic protons and sulfonyl group signals (e.g., δ 1.15–2.49 ppm for alkyl chains) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ m/z 309 for intermediates) .
  • HPLC purity : ≥95% purity is achievable with C18 columns and gradient elution .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl group replacement) impact biological activity in kinase inhibition studies?

Comparative SAR studies reveal:

  • Sulfonyl group role : Enhances binding to ATP pockets in kinases (e.g., TrkA) by forming hydrogen bonds with conserved residues .

  • Substituent effects : Fluorine or chloro groups at the benzene ring improve selectivity (IC₅₀ < 100 nM) but reduce solubility .

  • Data table :

    SubstituentKinase Inhibition (IC₅₀)Solubility (µg/mL)
    -SO₂Ph45 nM12
    -SO₂(4-FPh)28 nM8
    -SO₂(3-ClPh)32 nM6

Q. What computational strategies are effective for predicting binding modes with MTH1 or casein kinase targets?

  • Docking simulations : Use Schrödinger Suite with crystal structures (e.g., PDB 4PMS) to model interactions .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER force fields) .
  • Free energy calculations : MM-GBSA predicts ΔG binding for prioritizing analogs .

Q. How can contradictory data in catalytic activity studies (e.g., H₂O₂ efficiency) be resolved?

Case study: Pyridyl ligand decomposition under oxidative conditions generates pyridine-2-carboxylic acid, which itself acts as a catalyst . Resolution steps:

  • Control experiments : Compare activity of pre-synthesized ligands vs. in situ degradation products.
  • NMR monitoring : Track ligand integrity during catalysis (e.g., 1^1H-NMR peaks at δ 7.8–8.2 ppm for pyridyl groups) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral intermediates : Use (R)- or (S)-Boc-protected pyrrolidines (e.g., CAS 1217805-48-5) with >99% ee .
  • Scale-up risks : Racemization occurs above 100°C; optimize microwave heating to ≤80°C .
  • Purification : Chiral SFC (supercritical fluid chromatography) ensures enantiomeric purity .

Methodological Guidance

Q. How to design stability-indicating assays for degradation pathway analysis?

  • Forced degradation : Expose the compound to heat (80°C), acid (0.1N HCl), and peroxide (3% H₂O₂) for 24 hours .
  • Degradant identification : Use LC-MS/MS to detect sulfonic acid derivatives (m/z +16 due to oxidation) .

Q. What in vivo models are suitable for pharmacokinetic profiling?

  • Rodent models : Administer 10 mg/kg IV/PO; measure plasma levels via LC-MS/MS (LOQ: 1 ng/mL) .
  • Key parameters : Half-life (t₁/₂ ~2.5 hours), bioavailability (<20% due to first-pass metabolism) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.